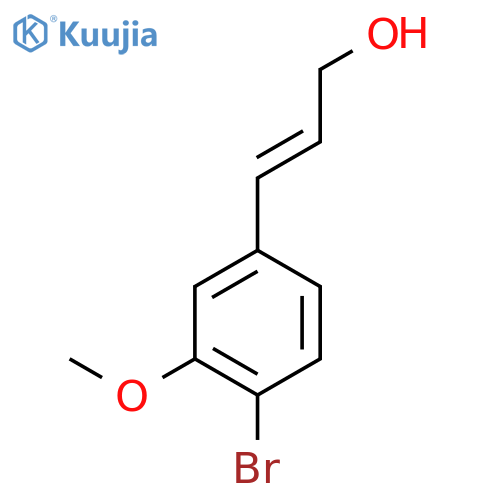Cas no 2229670-99-7 (3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol)

2229670-99-7 structure
商品名:3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol
3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol
- EN300-1922623
- 2229670-99-7
-
- インチ: 1S/C10H11BrO2/c1-13-10-7-8(3-2-6-12)4-5-9(10)11/h2-5,7,12H,6H2,1H3/b3-2+
- InChIKey: MKXJGCVDXVNXEL-NSCUHMNNSA-N
- ほほえんだ: BrC1C=CC(/C=C/CO)=CC=1OC
計算された属性
- せいみつぶんしりょう: 241.99424g/mol
- どういたいしつりょう: 241.99424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1922623-1.0g |
3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |
2229670-99-7 | 1g |
$928.0 | 2023-06-01 | ||
| Enamine | EN300-1922623-5g |
3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |
2229670-99-7 | 5g |
$2235.0 | 2023-09-17 | ||
| Enamine | EN300-1922623-0.25g |
3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |
2229670-99-7 | 0.25g |
$708.0 | 2023-09-17 | ||
| Enamine | EN300-1922623-0.05g |
3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |
2229670-99-7 | 0.05g |
$647.0 | 2023-09-17 | ||
| Enamine | EN300-1922623-10.0g |
3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |
2229670-99-7 | 10g |
$3992.0 | 2023-06-01 | ||
| Enamine | EN300-1922623-10g |
3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |
2229670-99-7 | 10g |
$3315.0 | 2023-09-17 | ||
| Enamine | EN300-1922623-0.1g |
3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |
2229670-99-7 | 0.1g |
$678.0 | 2023-09-17 | ||
| Enamine | EN300-1922623-5.0g |
3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |
2229670-99-7 | 5g |
$2692.0 | 2023-06-01 | ||
| Enamine | EN300-1922623-1g |
3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |
2229670-99-7 | 1g |
$770.0 | 2023-09-17 | ||
| Enamine | EN300-1922623-0.5g |
3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol |
2229670-99-7 | 0.5g |
$739.0 | 2023-09-17 |
3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol 関連文献
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
2229670-99-7 (3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol) 関連製品
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1189426-16-1(Sulfadiazine-13C6)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
